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Compound of Interest

Compound Name: WSP-1

Cat. No.: B586417 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The nematode Caenorhabditis elegans is a powerful model organism for dissecting the

molecular mechanisms of synaptic function due to its genetic tractability and well-defined

nervous system. WSP-1, the C. elegans homolog of the Wiskott-Aldrich Syndrome protein

(WASP), is a key regulator of actin dynamics.[1] Studies using wsp-1 mutants have revealed

its crucial role in modulating neurotransmitter release at the neuromuscular junction (NMJ).[2]

Loss of wsp-1 function leads to increased sensitivity to the acetylcholinesterase inhibitor

aldicarb, suggesting excessive acetylcholine release.[2] WSP-1 localizes to the presynaptic

periactive zone, an area rich in F-actin that is adjacent to the active zone where synaptic

vesicles are released.[2] It is proposed that WSP-1, acting downstream of the Rho GTPase

CDC-42, promotes actin polymerization via the Arp2/3 complex to stabilize the presynaptic

actin cytoskeleton. This cytoskeletal network acts as a barrier to restrain synaptic vesicle fusion

and neurotransmitter release. These application notes provide detailed protocols for utilizing

wsp-1 mutants to investigate synaptic function.
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Phenotype Description Reference

Aldicarb Hypersensitivity

wsp-1(gm324) mutants exhibit

a significantly shorter time to

paralysis on aldicarb plates

compared to wild-type (N2)

animals, indicating increased

cholinergic neurotransmission.

[2]

[2]

Genetic Interactions

The aldicarb resistance of

mutants in synaptic vesicle

priming and recycling genes

(e.g., unc-13, unc-11, snt-1) is

suppressed by the wsp-

1(gm324) mutation.[2]

[2]

Synaptic Morphology

The number, shape, and

intensity of synaptic puncta, as

marked by SNG-1::GFP

(synaptogyrin), appear normal

in wsp-1(gm324) mutants.[2]

[2]

Subcellular Localization

WSP-1::GFP fusion protein

localizes to the presynaptic

terminal, immediately adjacent

to the synaptic vesicle marker

RAB-3.[2]

[2]

Table 2: Quantitative Data from Aldicarb Paralysis
Assays
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Genotype
Time to 50% Paralysis
(minutes) on 1 mM
Aldicarb

p-value vs. Wild-Type

Wild-Type (N2) 78.0 -

wsp-1(gm324) 37.1 p = 0.0023

unc-13(e51) Resistant (Time not specified) -

unc-13(e51); wsp-1(gm324)
Sensitive (Suppresses

resistance)
-

unc-11(e47) Resistant (Time not specified) -

unc-11(e47); wsp-1(gm324)
Sensitive (Suppresses

resistance)
-

snt-1(md290) Resistant (Time not specified) -

snt-1(md290); wsp-1(gm324)
Sensitive (Suppresses

resistance)
-

Experimental Protocols
Protocol 1: Aldicarb Paralysis Assay
This assay indirectly measures the rate of acetylcholine release at the NMJ. Aldicarb inhibits

acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, muscle

hypercontraction, and eventual paralysis. Animals with increased neurotransmitter release will

paralyze faster.

Materials:

Nematode Growth Medium (NGM) agar plates

E. coli OP50

Aldicarb stock solution (100 mM in 70% ethanol)

M9 buffer
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Synchronized young adult worms (wild-type N2 and wsp-1 mutants)

Procedure:

Plate Preparation: Prepare NGM plates containing a final concentration of 1 mM aldicarb.

Pour the plates at least 24 hours before the assay and allow them to dry.

Worm Synchronization: Grow synchronized populations of wild-type and wsp-1 mutant

worms to the young adult stage.

Assay Setup: On the day of the assay, seed the aldicarb plates with a small lawn of OP50 E.

coli.

Worm Transfer: Transfer 20-30 young adult worms of each genotype to the center of a

freshly seeded aldicarb plate.

Paralysis Scoring: At regular intervals (e.g., every 15-30 minutes), score the number of

paralyzed worms. A worm is considered paralyzed if it does not move when prodded with a

platinum wire pick.

Data Analysis: Plot the percentage of paralyzed worms over time for each genotype. The

time at which 50% of the worms are paralyzed (T50) can be calculated and used for

statistical comparison between genotypes.

Protocol 2: Imaging of Presynaptic Terminals
This protocol allows for the visualization and quantification of presynaptic components to

assess synaptic morphology.

Materials:

C. elegans strains expressing fluorescently tagged presynaptic proteins (e.g., jsIs219[sng-

1::gfp]) in wild-type and wsp-1 mutant backgrounds.

Agarose pads (2-5% agarose in M9 buffer) on microscope slides.

Levamisole (e.g., 10 mM) or other anesthetic.
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Confocal microscope.

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

Worm Preparation: Grow synchronized populations of worms to the desired stage.

Mounting: Anesthetize the worms by incubating them in a drop of levamisole solution for 10-

15 minutes. Mount the anesthetized worms on an agarose pad on a microscope slide with a

coverslip.

Imaging: Acquire z-stack images of the nerve cord using a confocal microscope with

appropriate laser lines and settings.

Image Analysis:

Open the z-stack images in ImageJ/Fiji.

Generate a maximum intensity projection of the z-stack.

Draw a region of interest (ROI) along a defined length of the nerve cord.

Use a thresholding method to identify fluorescent puncta within the ROI.

Use the "Analyze Particles" function to quantify the number, size, and mean intensity of

the puncta.

Normalize the number of puncta to the length of the nerve cord analyzed.

Protocol 3: Electrophysiological Recording at the NMJ
This protocol provides a direct measure of synaptic transmission by recording postsynaptic

currents in body wall muscles.

Materials:

Dissection dish

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular solution (in mM): 150 NaCl, 5 KCl, 5 CaCl2, 1 MgCl2, 10 glucose, 5 sucrose, 15

HEPES (pH 7.3 with NaOH).

Intracellular solution (in mM): 115 K-gluconate, 25 KCl, 0.1 CaCl2, 5 MgCl2, 1 BAPTA, 10

HEPES, 5 Na2ATP, 0.5 Na2GTP (pH 7.2 with KOH).

Patch-clamp amplifier and recording equipment.

Borosilicate glass capillaries for patch pipettes.

Procedure:

Worm Dissection:

Immobilize an adult worm on a sylgard-coated coverslip using cyanoacrylate glue.

Make a small incision along the dorsal side of the worm to expose the ventral nerve cord

and body wall muscles.

Remove the internal organs to gain access to the muscles.

Recording:

Perform whole-cell voltage-clamp recordings from a body wall muscle cell.

Hold the muscle cell at a holding potential of -60 mV.

Record spontaneous postsynaptic currents (sPSCs) or evoke postsynaptic currents

(ePSCs) by stimulating the ventral nerve cord with a second electrode.

Data Analysis:

Analyze the frequency, amplitude, and kinetics of sPSCs.

Analyze the amplitude and paired-pulse ratio of ePSCs.

Visualizations
WSP-1 Signaling Pathway at the Presynapse
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Experimental Procedures
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Select Strains:
- Wild-Type (N2)
- wsp-1(gm324)

- Double mutants (e.g., unc-13;wsp-1)
- Fluorescently tagged strains

Maintain synchronized cultures on NGM plates with E. coli OP50

Protocol 1:
Aldicarb Paralysis Assay

Protocol 2:
Presynaptic Terminal Imaging

Protocol 3:
NMJ Electrophysiology

Analyze paralysis curves (T50)
Statistical comparison

Quantify synaptic puncta:
Number, size, intensity
Statistical comparison
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Frequency, amplitude, kinetics
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Loss of wsp-1 function

Disrupted presynaptic
F-actin cytoskeleton

Reduced restraint of
synaptic vesicles

Increased neurotransmitter
release
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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